4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-amine
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Overview
Description
4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-amine is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of bromine and fluorine atoms attached to the indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-amine typically involves the bromination and fluorination of the indene ring system. One common method involves the reaction of 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one with an amine source under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amine group to a nitro or nitroso group.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms.
Substitution: Halogen atoms can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-nitro or nitroso derivatives.
Reduction: Formation of this compound without halogen atoms.
Substitution: Formation of 4-hydroxy-5-fluoro-2,3-dihydro-1H-inden-1-amine or other substituted derivatives.
Scientific Research Applications
4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one
- 4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-ol
- 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol
Uniqueness
4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both bromine and fluorine atoms on the indene ring, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in biological applications .
Properties
Molecular Formula |
C9H9BrFN |
---|---|
Molecular Weight |
230.08 g/mol |
IUPAC Name |
4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C9H9BrFN/c10-9-6-2-4-8(12)5(6)1-3-7(9)11/h1,3,8H,2,4,12H2 |
InChI Key |
VKHLAHONTVDNNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2Br)F |
Origin of Product |
United States |
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